N-{2-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
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Overview
Description
N-{2-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound featuring a unique combination of functional groups, contributing to its significant chemical reactivity and potential application in various fields.
Mechanism of Action
Target of Action
Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
It’s worth noting that furan-containing compounds generally interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Furan derivatives have been known to influence a variety of biochemical pathways, leading to their wide range of biological and pharmacological effects .
Result of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide generally involves multiple steps:
Formation of 1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole: : This intermediate is synthesized through cyclization of acetylhydrazine with furan-2-carbaldehyde under acidic conditions.
Substitution Reaction: : The pyrazole compound undergoes a nucleophilic aromatic substitution with 2-bromobenzene methanesulfonamide in the presence of a base like potassium carbonate, yielding the final product.
Industrial Production Methods
Scaling up the process for industrial production requires optimizing the reaction conditions:
High-Pressure Reactors: : For ensuring the efficient mixing and reaction under controlled temperature and pressure conditions.
Continuous Flow Reactors: : To enhance yield and minimize waste through precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The furan ring can undergo oxidative cleavage, forming open-chain products.
Reduction: : The acetyl group can be reduced to an alcohol, while the pyrazole ring remains intact.
Substitution: : The methanesulfonamide moiety can undergo substitution reactions, with potential replacement by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Utilize oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Conditions typically involve strong bases like sodium hydride or catalytic amounts of palladium in cross-coupling reactions.
Major Products
Oxidation: : Open-chain dialdehyde or carboxylic acids.
Reduction: : Primary alcohol derivatives.
Substitution: : Varied substituted sulfonamides, depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: : As a potential ligand in coordination chemistry for catalyzing organic transformations.
Material Science: : For functionalizing surfaces or creating complex molecular architectures.
Biology
Bioactivity: : Potential as an anti-inflammatory or antimicrobial agent, given the presence of pyrazole and sulfonamide functionalities.
Bioconjugation: : For linking biomolecules in protein engineering or drug delivery systems.
Medicine
Drug Development: : As a pharmacophore in the synthesis of novel therapeutic agents targeting various diseases.
Diagnostic Tools: : In developing probes for imaging or detecting specific biological processes.
Industry
Polymer Science: : Used in the synthesis of specialty polymers with unique mechanical or thermal properties.
Agriculture: : As a potential precursor for agrochemical products enhancing crop protection.
Comparison with Similar Compounds
N-{2-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide stands out due to its unique structural attributes and reactivity:
Comparison: : Similar compounds include those with sulfonamide groups like sulfanilamide and with pyrazole cores such as celecoxib.
List of Similar Compounds
Sulfanilamide
Celecoxib
Sulfadiazine
Sulfamethoxazole
Pyrazole-based compounds
This detailed breakdown captures the essence of this compound and highlights its significance across various domains.
Properties
IUPAC Name |
N-[2-[2-acetyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-11(20)19-15(16-8-5-9-23-16)10-14(17-19)12-6-3-4-7-13(12)18-24(2,21)22/h3-9,15,18H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMERMGKRQOXETI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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